![molecular formula C12H11N5O4S B2381336 2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 1797698-51-1](/img/structure/B2381336.png)
2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
The compound “2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is a small molecule with the chemical formula C9H11N3O2S . It belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Physical And Chemical Properties Analysis
The compound has an average weight of 225.268 and a monoisotopic mass of 225.057197301 . It is a small molecule and belongs to the class of organic compounds known as n-acetylarylamines .Scientific Research Applications
Synthesis Methods
The compound is part of the pyrimido [4,5- d ]pyrimidine and pyrimido [5,4- d ]pyrimidine analogs, which are types of bicyclic [6 + 6] systems . These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Reactivities of the Substituents
The reactivities of the substituents linked to the ring carbon and nitrogen atoms are a significant area of study for these compounds . Understanding these reactivities can help in the development of new synthetic routes and the creation of novel compounds.
Biological Applications
These compounds have been applied on a large scale in the medical and pharmaceutical fields . They have been used in the synthesis of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .
Antimicrobial Activity
The compounds have shown antimicrobial activity against various microorganisms . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
1,3,4-Thiadiazoles, which can be synthesized from these compounds, display a broad spectrum of biological activities, including anticancer .
Antioxidant Activity
1,3,4-Thiadiazoles also show antioxidant activity , which can be beneficial in the treatment of diseases caused by oxidative stress.
Antidepressant Activity
These compounds have also shown potential in the treatment of depression .
Anticonvulsant Activity
1,3,4-Thiadiazoles have anticonvulsant activity , making them potential candidates for the development of new treatments for epilepsy and other seizure disorders.
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage.
Mode of Action
It is believed to interact with its target, the serine/threonine-protein kinase chk1, leading to changes in the enzyme’s activity
properties
IUPAC Name |
2,4-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4S/c18-7-4-6(14-11(21)16-7)9(19)17-12-15-5-2-1-3-13-10(20)8(5)22-12/h4H,1-3H2,(H,13,20)(H,15,17,19)(H2,14,16,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVCXJMOEROGRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC(=O)NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide |
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